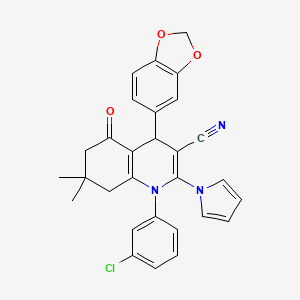![molecular formula C20H24FNO2 B4316688 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4316688.png)
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
描述
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a novel compound that belongs to the class of fluorinated quinolines and bicycloheptane derivatives. This compound exhibits a unique combination of structural features, which make it a subject of interest in various scientific research applications, particularly in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Quinoline Precursor Formation: : The quinoline precursor is synthesized through a Friedländer reaction, involving the condensation of 2-aminobenzophenone with an appropriate ketone under acidic or basic conditions.
Fluorination: : Introduction of the fluorine atom at the 6-position of the quinoline ring can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: : The cyclization process involves the reaction of the fluorinated quinoline intermediate with a bicycloheptane derivative, leading to the formation of the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors for efficient heat and mass transfer, and catalytic systems to enhance reaction rates and yields.
化学反应分析
Types of Reactions
1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: : Reduction of the carbonyl group can lead to the formation of hydroxyl derivatives.
Substitution: : Substitution reactions at the fluorinated quinoline ring can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution: : Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various functionalized quinoline compounds.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules due to its unique structural features and reactivity.
Biology
Biologically, 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one exhibits potential as a lead compound in drug discovery, particularly targeting neurological and infectious diseases.
Medicine
In medicine, this compound is explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, it is utilized in the development of advanced materials, including polymers and coatings, owing to its stability and unique properties.
作用机制
The mechanism by which 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The fluorinated quinoline moiety plays a crucial role in binding to target proteins, while the bicycloheptane structure enhances its stability and bioavailability. Key molecular pathways affected include those related to inflammation, cell proliferation, and microbial growth inhibition.
相似化合物的比较
When compared to similar compounds, 1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one stands out due to its unique combination of fluorinated quinoline and bicycloheptane structures. Similar compounds include:
1-[(6-chloro-2-methylquinolin-1(2H)-yl)carbonyl]bicyclo[2.2.1]heptane
1-[(6-fluoroquinolin-1(2H)-yl)carbonyl]bicyclo[2.2.1]heptan-2-one
These compounds share some structural similarities but differ in their specific chemical properties and reactivity, making this compound unique in its applications and effects.
属性
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-12-4-5-13-10-15(21)6-7-16(13)22(12)18(24)20-9-8-14(11-17(20)23)19(20,2)3/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTIHICVYHNPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C34CCC(C3(C)C)CC4=O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B4316614.png)
![3-[(1-adamantylcarbonyl)amino]-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B4316623.png)

![ethyl [3'-acetyl-5-bromo-5'-(4-hydroxyphenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B4316628.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4316634.png)
![ETHYL 6-METHYL-2-OXO-3-(2-PHENYLACETYL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4316636.png)

![6-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4316653.png)
![4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4316655.png)
![2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-1-METHYL-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE](/img/structure/B4316657.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B4316662.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4316685.png)
